molecular formula C6H16ClNS B1272815 2-(tert-Butylthio)ethylamine hydrochloride CAS No. 60116-77-0

2-(tert-Butylthio)ethylamine hydrochloride

Cat. No.: B1272815
CAS No.: 60116-77-0
M. Wt: 169.72 g/mol
InChI Key: YJAKJFWAOKKUJK-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)ethylamine hydrochloride is a versatile chemical compound used extensively in scientific research. It exhibits intriguing properties that pave the way for groundbreaking discoveries. This compound is known for its stability and reactivity, making it a valuable asset in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)ethylamine hydrochloride typically involves the reaction of tert-butylthiol with ethylene diamine, followed by quaternization with hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures (around 25-50°C) to ensure optimal reaction rates.

    Solvent: Common solvents like ethanol or methanol are used to dissolve the reactants.

    Catalysts: Acidic catalysts such as hydrochloric acid to facilitate the quaternization process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Reactant Feed: Continuous feeding of tert-butylthiol and ethylene diamine into the reactor.

    Reaction Control: Automated systems to monitor and control temperature, pressure, and reaction time.

    Purification: Post-reaction purification steps, including filtration and crystallization, to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butylthio)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

    Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reagents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted ammonium salts.

Scientific Research Applications

2-(tert-Butylthio)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(tert-Butylthio)ethylamine hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can modify the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Protein Modification: Covalent modification of amino acid residues, altering protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butylthio)ethylamine
  • 2-(tert-Butylthio)ethylammonium bromide
  • 2-(tert-Butylthio)ethylammonium iodide

Uniqueness

2-(tert-Butylthio)ethylamine hydrochloride stands out due to its unique combination of stability and reactivity. Unlike its bromide and iodide counterparts, the chloride variant offers better solubility and ease of handling. Additionally, its thiol group provides distinct reactivity compared to other ammonium compounds, making it a valuable tool in various research applications.

Properties

CAS No.

60116-77-0

Molecular Formula

C6H16ClNS

Molecular Weight

169.72 g/mol

IUPAC Name

2-tert-butylsulfanylethylazanium;chloride

InChI

InChI=1S/C6H15NS.ClH/c1-6(2,3)8-5-4-7;/h4-5,7H2,1-3H3;1H

InChI Key

YJAKJFWAOKKUJK-UHFFFAOYSA-N

SMILES

CC(C)(C)SCCN.Cl

Canonical SMILES

CC(C)(C)SCC[NH3+].[Cl-]

Key on ui other cas no.

60116-77-0

Pictograms

Irritant

Origin of Product

United States

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